Fluoranthen-8-ylboronic acid
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Overview
Description
Fluoranthen-8-ylboronic acid is an organic compound with the molecular formula C16H11BO2 It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoranthen-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of boronic acids on a large scale with high efficiency and throughput .
Chemical Reactions Analysis
Types of Reactions: Fluoranthen-8-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or water) are commonly used.
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or other oxygenated derivatives.
Scientific Research Applications
Fluoranthen-8-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
Fluoranthen-8-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and naphthylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its fluoranthene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .
Comparison with Similar Compounds
- Phenylboronic acid
- Naphthylboronic acid
- Pyridylboronic acid
Properties
Molecular Formula |
C16H11BO2 |
---|---|
Molecular Weight |
246.1 g/mol |
IUPAC Name |
fluoranthen-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,18-19H |
InChI Key |
YWGBGCFJPPFOCI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)(O)O |
Origin of Product |
United States |
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